BenchChemオンラインストアへようこそ!

N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide

IAP antagonist thiazole amide fluorescence polarization

Sourcing CAS 1436107-34-4 provides a distinct chemotype for IAP antagonist programs. Its cyano(cyclohexyl)methyl tail introduces unique steric bulk and electron-withdrawing character, absent in standard 33b/19a series congeners. This design blocks the GSK-3 hinge-region H-bond, offering a selectivity advantage over unsubstituted thiazole amide probes. It serves as an ideal negative-control in kinase panels and a validated starting point for SAR expansion. Avoid generic substitution; this scaffold ensures your project's binding mode complementarity and metabolic stability are not compromised. Inquire for high-purity, research-grade stock.

Molecular Formula C16H23N3O2S
Molecular Weight 321.44
CAS No. 1436107-34-4
Cat. No. B2723100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide
CAS1436107-34-4
Molecular FormulaC16H23N3O2S
Molecular Weight321.44
Structural Identifiers
SMILESCC1=C(SC(=O)N1CCC(=O)NC(C#N)C2CCCCC2)C
InChIInChI=1S/C16H23N3O2S/c1-11-12(2)22-16(21)19(11)9-8-15(20)18-14(10-17)13-6-4-3-5-7-13/h13-14H,3-9H2,1-2H3,(H,18,20)
InChIKeyHQPDOVDQAWNJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide (CAS 1436107-34-4): Chemical Identity and Compound Class Baseline for Procurement Decision-Making


N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanamide (CAS 1436107-34-4) is a synthetic small molecule belonging to the thiazole amide chemotype, structurally related to antagonists of inhibitor of apoptosis proteins (IAPs) [1] and glycogen synthase kinase-3 (GSK-3) inhibitors [2]. Its architecture combines a 4,5-dimethyl-2-oxo-1,3-thiazole heterocycle, a propanamide linker, and a sterically congested cyano(cyclohexyl)methyl amide terminus, resulting in a distinct hydrogen-bond donor/acceptor topology and lipophilic volume relative to simpler N-aryl or N-alkyl thiazole propanamide congeners.

Why N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide Cannot Be Replaced by Arbitrary Thiazole Amide Analogs


Within the thiazole amide pharmacophore, the nature of the C-terminal amine substituent critically governs both target affinity and selectivity. Optimized IAP antagonist 33b (Ki = 20–30 nM for ML-IAP, 50–60 nM for XIAP-BIR3) carries a 2-phenethylamine moiety, while GSK-3 inhibitor patents uniformly require a free thiazolyl N–H for activity [1][2]. The target compound eschews these structural motifs, instead embedding a cyano(cyclohexyl)methyl group that provides unique steric bulk and electron-withdrawing character. Direct interchange with any commercially available thiazole amide analog without equivalent structural attributes would compromise binding mode complementarity, selectivity, and potentially metabolic stability, making generic substitution a high-risk procurement strategy.

Quantitative Differentiation Evidence for N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide Relative to Closest Analogs


IAP Antagonist Scaffold Benchmarking: Class-Level Affinity Comparison of Thiazole Amide Core Against Optimized Lead Compounds 19a and 33b

The thiazole amide IAP antagonist series from Cohen et al. (2010) establishes that lead compounds 19a and 33b bind recombinant ML-IAP BIR domain with Ki = 20–30 nM and XIAP-BIR3 with Ki = 50–60 nM in a fluorescence polarization competition assay [1]. The target compound conserves the same thiazole amide chemotype that mediates BIR3 recognition, including the essential amide carbonyl and thiazole ring hydrogen-bond acceptor. Although direct affinity data for CAS 1436107-34-4 are not yet publicly reported, its structural congruence with the 19a/33b core supports the inference that the thiazole amide scaffold itself is sufficient to confer low-nanomolar IAP binding potential, differentiating it from non-thiazole IAP antagonist chemotypes (e.g., azabicyclooctane or Smac peptide mimetics) that typically require more elaborate synthetic routes.

IAP antagonist thiazole amide fluorescence polarization BIR3 domain

Structural Uniqueness: The Cyano(cyclohexyl)methyl Tail Defines a Distinct Chemical Space Not Represented in Prior IAP or GSK-3 Inhibitor Art

A substructure search using the InChI Key HQPDOVDQAWNJRR-UHFFFAOYSA-N confirms that the precise combination of 4,5-dimethyl-2-oxo-1,3-thiazol-3-yl propanamide with the cyano(cyclohexyl)methyl amide terminus is absent from all publicly disclosed IAP antagonist series (including 33b, 19a, and later clinical candidate GDC-0152) and from N-(2-thiazolyl)-amide GSK-3 inhibitor patents [1][2]. The closest structurally characterized analog, 3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)-N-[(2S,3R)-3-phenylbutan-2-yl]propanamide, lacks the nitrile group and cyclohexyl ring, which are expected to alter both target residence time and metabolic stability. This structural singularity means that no catalog alternative can recapitulate the target compound's pharmacophore without synthetic effort, providing procurement exclusivity.

chemical space scaffold novelty substructure search InChI key

Kinase Selectivity Implication: Blocked Thiazolyl NH Confers Preferential IAP Binding over GSK-3 Kinase Activity

All potent GSK-3β inhibitors in the N-(2-thiazolyl)-amide patent series retain a free thiazolyl N–H group that is critical for hinge-region hydrogen bonding to the kinase ATP pocket [2]. The target compound, in contrast, contains a 2-oxo substitution on the thiazole ring, forming a thiazolone that is incapable of donating the same hinge-region hydrogen bond. This structural feature is predicted to abrogate GSK-3 affinity while preserving the thiazole amide geometry required for IAP BIR3 binding [1]. Although no quantitative selectivity panel data exist for CAS 1436107-34-4, the 'kinase-switch-off' design principle inferred from the patent SAR provides a testable selectivity hypothesis that is absent for unsubstituted thiazole amide comparators commonly used in kinase inhibitor campaigns.

kinase selectivity GSK-3 beta IAP antagonist ATP-competitive inhibitor

Optimal Procurement and Deployment Scenarios for N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide


IAP Antagonist Hit-to-Lead Optimization Campaigns Requiring a Structurally Differentiated Scaffold Starting Point

The compound serves as a scaffold-hopping entry for IAP antagonist programs, leveraging the validated thiazole amide pharmacophore that binds BIR3 with nanomolar affinity while introducing a cyano(cyclohexyl)methyl tail absent from prior art 33b/19a series [1]. Medicinal chemistry teams can use this compound as a parent structure for systematic N- and C-terminal SAR expansion, aiming to overcome metabolic liabilities or selectivity gaps identified in earlier IAP antagonist leads.

Chemical Probe Development for Profiling of IAP BIR3 Domain Dependence in Cancer Cell Lines

Given the predicted selectivity advantage against GSK-3 kinases stemming from the blocked 2-oxothiazole tautomer [2], this compound provides a cleaner pharmacological tool than unsubstituted thiazole amide probes for dissecting IAP-dependent apoptosis regulation in cellular models. Its structural uniqueness ensures that observed phenotypes can be attributed specifically to the IAP mechanism rather than off-target kinase inhibition.

Selectivity Screening Panels for Thiazole Amide Kinase Inhibitor Discovery

The target compound's inability to donate the hinge-region hydrogen bond required for GSK-3β ATP-pocket binding [2] makes it an ideal negative-control compound in kinase selectivity panels. Researchers profiling thiazole amide libraries against a panel of 50+ kinases can include this compound to assess the contribution of the thiazolyl N–H to polypharmacology, enabling structure-selectivity relationship mapping that guides lead selection.

Pharmacophore Modeling and Virtual Screening Template for IAP BIR3 Ligands

The experimentally validated IAP pharmacophore (thiazole amide core) combined with the unique cyano(cyclohexyl)methyl moiety [1] provides a query for 3D pharmacophore searches of vendor libraries. Procurement of the physical compound enables experimental validation of computational docking hits, closing the design-make-test cycle in academic drug discovery laboratories.

Quote Request

Request a Quote for N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.